molecular formula C11H6FNO3S B2570240 7-Cyano-1-fluorosulfonyloxynaphthalene CAS No. 2411217-24-6

7-Cyano-1-fluorosulfonyloxynaphthalene

Cat. No. B2570240
CAS RN: 2411217-24-6
M. Wt: 251.23
InChI Key: BTZWAZOUGOVCQC-UHFFFAOYSA-N
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Description

7-Cyano-1-fluorosulfonyloxynaphthalene (CFSN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CFSN is a naphthalene derivative that is commonly used as a fluorescent probe in biochemical and physiological studies.

Mechanism of Action

7-Cyano-1-fluorosulfonyloxynaphthalene functions as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process. In the absence of a target molecule, 7-Cyano-1-fluorosulfonyloxynaphthalene is in a non-fluorescent state due to the quenching effect of the cyano group. However, when 7-Cyano-1-fluorosulfonyloxynaphthalene interacts with a target molecule, the cyano group is displaced, resulting in the activation of the fluorophore and the emission of fluorescence.
Biochemical and Physiological Effects:
7-Cyano-1-fluorosulfonyloxynaphthalene has been shown to have minimal effects on the biochemical and physiological processes of cells and tissues. It does not interfere with the activity of enzymes or affect the viability of cells. Additionally, 7-Cyano-1-fluorosulfonyloxynaphthalene has been shown to be non-toxic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Cyano-1-fluorosulfonyloxynaphthalene as a fluorescent probe is its high sensitivity and selectivity. It can detect low concentrations of target molecules with high accuracy. Additionally, 7-Cyano-1-fluorosulfonyloxynaphthalene is easy to use and can be applied to a wide range of research applications.
However, there are also limitations to the use of 7-Cyano-1-fluorosulfonyloxynaphthalene. One of the main limitations is its limited photostability. 7-Cyano-1-fluorosulfonyloxynaphthalene is prone to photobleaching, which can affect the accuracy of the results. Additionally, 7-Cyano-1-fluorosulfonyloxynaphthalene is sensitive to pH changes, which can affect its fluorescence intensity.

Future Directions

There are several future directions for research on 7-Cyano-1-fluorosulfonyloxynaphthalene. One potential direction is the development of more photostable derivatives of 7-Cyano-1-fluorosulfonyloxynaphthalene. This would improve the accuracy and reliability of the results obtained from experiments using 7-Cyano-1-fluorosulfonyloxynaphthalene as a fluorescent probe.
Another potential direction is the application of 7-Cyano-1-fluorosulfonyloxynaphthalene in the study of protein-ligand interactions. 7-Cyano-1-fluorosulfonyloxynaphthalene has been shown to be effective in detecting protein-protein interactions, and it may also be useful in the study of protein-ligand interactions.
Finally, the use of 7-Cyano-1-fluorosulfonyloxynaphthalene in live-cell imaging is an area of future research. 7-Cyano-1-fluorosulfonyloxynaphthalene has been shown to be effective in detecting protein-protein interactions in vitro and in vivo, and it may also be useful in the study of protein dynamics in living cells.
Conclusion:
In conclusion, 7-Cyano-1-fluorosulfonyloxynaphthalene is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its high sensitivity and selectivity make it an effective fluorescent probe for the study of protein-protein interactions, protein-ligand interactions, and protein dynamics. However, its limited photostability and sensitivity to pH changes are limitations that need to be addressed. Future research on 7-Cyano-1-fluorosulfonyloxynaphthalene should focus on the development of more photostable derivatives, the application of 7-Cyano-1-fluorosulfonyloxynaphthalene in live-cell imaging, and the study of protein-ligand interactions.

Synthesis Methods

The synthesis of 7-Cyano-1-fluorosulfonyloxynaphthalene involves the reaction of 7-nitro-1-naphthol with sulfur trioxide and hydrogen fluoride in the presence of a catalyst. The resulting product is then reacted with cyanide to produce 7-Cyano-1-fluorosulfonyloxynaphthalene. This method has been reported to yield high purity and a good yield of 7-Cyano-1-fluorosulfonyloxynaphthalene.

Scientific Research Applications

7-Cyano-1-fluorosulfonyloxynaphthalene is a versatile compound that has been widely used as a fluorescent probe in various research fields. One of its primary applications is in the study of protein-protein interactions. 7-Cyano-1-fluorosulfonyloxynaphthalene has been used to detect and quantify protein-protein interactions in vitro and in vivo. Additionally, 7-Cyano-1-fluorosulfonyloxynaphthalene has been used to study the structure and function of proteins, as well as the dynamics of protein folding.

properties

IUPAC Name

7-cyano-1-fluorosulfonyloxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZWAZOUGOVCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C#N)C(=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Cyano-1-fluorosulfonyloxynaphthalene

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